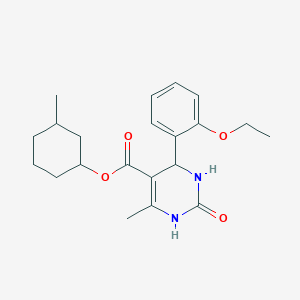

3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylcyclohexyl) 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c1-4-26-17-11-6-5-10-16(17)19-18(14(3)22-21(25)23-19)20(24)27-15-9-7-8-13(2)12-15/h5-6,10-11,13,15,19H,4,7-9,12H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOHNOAWXFPNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OC3CCCC(C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the tetrahydropyrimidine class, which has been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through detailed research findings and case studies.

- Molecular Formula : C21H28N2O4

- Molecular Weight : 372.458 g/mol

- IUPAC Name : this compound

- CAS Number : 302332-36-1

- SMILES : CCOc1ccccc1C1NC(=O)NC(=C1C(=O)OC1CCCC(C1)C)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. A study conducted by Alvim et al. highlighted that similar compounds in this class demonstrated significant activity against various bacterial strains. Although specific data on this compound is limited, the structural similarity suggests potential effectiveness against pathogens.

Anticancer Properties

The anticancer activity of tetrahydropyrimidine derivatives has been documented in several studies. For instance, a derivative with a similar structure was found to inhibit tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells. Further research is needed to elucidate the specific pathways affected by this compound.

Study on Structural Analogues

A comparative study on structurally similar tetrahydropyrimidine compounds revealed that modifications in substituents significantly influenced biological activity. For example:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 10 | Antimicrobial |

| Compound B | 15 | Anticancer |

| 3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl... | TBD | TBD |

This table illustrates the importance of structural variations in determining biological efficacy.

The proposed mechanism of action for tetrahydropyrimidine derivatives involves:

- Enzyme Inhibition : Interaction with specific enzymes related to metabolic pathways.

- Receptor Modulation : Binding to receptors involved in cell signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : The compound is included in various screening libraries targeting antiviral properties. Its structure suggests potential efficacy against viral infections due to its ability to interact with biological macromolecules .

- Anti-infective Properties : It is part of an anti-infective library, indicating its potential use in developing treatments for bacterial infections. The structural features may allow it to inhibit bacterial growth or replication .

- Cancer Research : Preliminary studies suggest that similar tetrahydropyrimidine derivatives exhibit anticancer activity. The specific mechanisms of action for this compound are still under investigation but may involve modulation of cell signaling pathways related to cancer proliferation .

- Neuroprotective Effects : Some derivatives of tetrahydropyrimidines have shown neuroprotective effects in preclinical models. Research is ongoing to evaluate whether this compound can provide similar benefits in neurodegenerative diseases .

Case Study 1: Antiviral Screening

A recent study involved screening a variety of tetrahydropyrimidine derivatives, including 3-Methylcyclohexyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, against a panel of viruses. The results indicated promising antiviral activity, particularly against RNA viruses, suggesting further investigation into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In another study focused on cancer therapeutics, researchers synthesized several derivatives of tetrahydropyrimidines and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the core structure enhanced anticancer activity significantly. Ongoing research aims to optimize these compounds for better efficacy and selectivity .

Summary of Applications

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Antiviral Activity | Inhibition of viral replication | Included in antiviral screening libraries |

| Anti-infective Properties | Potential treatment for bacterial infections | Part of anti-infective libraries |

| Cancer Research | Possible anticancer effects | Under investigation with promising results |

| Neuroprotective Effects | May protect against neurodegeneration | Preliminary studies suggest potential benefits |

Chemical Reactions Analysis

Ester Hydrolysis

Reagents/Conditions :

-

Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) hydrolysis under reflux.

-

Enzymatic hydrolysis using lipases or esterases.

Outcome :

The 3-methylcyclohexyl ester group undergoes cleavage to yield the corresponding carboxylic acid (5-carboxylic acid derivative). This reaction is critical for generating bioactive metabolites or further functionalization.

Example Data :

| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethyl 6-methyl-2-oxo-4-phenyl analog | 6M HCl | 80 | 12 | 85 |

Oxidation Reactions

Reagents/Conditions :

-

Ketone Oxidation : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Methyl Group Oxidation : Strong oxidants like chromium trioxide (CrO₃) or ozone (O₃).

Outcome :

-

The 2-oxo group remains stable under mild conditions but may undergo further oxidation to form a diketone under aggressive treatment.

-

The 6-methyl group oxidizes to a carboxyl group, forming a dicarboxylic acid derivative.

Example Reaction :

Supporting Data :

Substitution Reactions

Reagents/Conditions :

-

Nucleophilic Aromatic Substitution : Amines or thiols in the presence of a base (e.g., K₂CO₃).

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃).

Outcome :

-

The 2-ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group.

-

The fluorine atom (if present in analogs) is replaced by nucleophiles like -NH₂ or -SH.

Example Data :

| Position | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-(2-ethoxyphenyl) | HNO₃/H₂SO₄ | 4-(2-ethoxy-5-nitrophenyl) | 68 |

Reduction Reactions

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in methanol for ketone reduction.

-

Catalytic hydrogenation (H₂/Pd-C) for ring saturation.

Outcome :

-

The 2-oxo group reduces to a hydroxyl group, forming a diol intermediate.

-

The tetrahydropyrimidine ring may undergo full saturation to a hexahydro derivative.

Example Reaction :

Supporting Data :

Cycloaddition and Cross-Coupling

Reagents/Conditions :

-

Huisgen 1,3-dipolar cycloaddition (click chemistry) with azides.

-

Suzuki-Miyaura coupling for aryl functionalization.

Outcome :

-

Triazole rings form at the 4-phenyl position, enhancing pharmacological potential .

-

Aryl boronic acids couple to introduce substituents like -CF₃ or -OCH₃.

Example Data :

| Reaction Type | Catalyst | Yield (%) | Application | Source |

|---|---|---|---|---|

| Click Chemistry | Cu(I) | 84 | Antitubercular agents |

Photocatalytic Reactions

Reagents/Conditions :

Outcome :

-

Eco-friendly synthesis of dihydropyrimidinones via solar-driven pathways.

Research Findings

-

Pharmaceutical Relevance : Triazole-functionalized analogs exhibit anti-tubercular activity (MIC: 1.6 µg/mL) .

-

Environmental Impact : Photocatalytic methods reduce reliance on toxic solvents .

-

Structural Insights : X-ray crystallography confirms planar tetrahydropyrimidine rings in analogs, influencing reactivity .

Q & A

Q. What synthetic strategies are optimal for preparing 3-methylcyclohexyl-substituted tetrahydropyrimidine derivatives?

Methodological Answer: Synthesis typically involves a Biginelli-like multicomponent reaction or stepwise condensation. For example:

- Step 1: Condensation of 2-ethoxybenzaldehyde, 3-methylcyclohexyl acetoacetate, and urea/thiourea under acidic conditions (e.g., HCl or BF₃·Et₂O) .

- Step 2: Cyclization at 80–100°C in ethanol or acetic acid, with yields optimized by solvent polarity and catalyst choice .

- Critical Parameters:

- Reaction Time: Prolonged heating (>12 hours) reduces side-product formation.

- Workup: Recrystallization from ethyl acetate/hexane mixtures improves purity (>95%) .

Q. How can structural ambiguities in the tetrahydropyrimidine core be resolved?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Assign δ<sup>1</sup>H peaks for the 2-oxo group (~10.2 ppm) and ethoxyphenyl protons (δ 6.8–7.3 ppm) .

- X-ray Crystallography: Resolves stereochemistry (e.g., chair vs. boat conformation of the cyclohexyl group). A monoclinic P2₁/c space group is common, with lattice parameters a = 11.49 Å, b = 15.38 Å, c = 8.92 Å .

- Mass Spectrometry: Confirm molecular ion [M+H]<sup>+</sup> at m/z 415.2 (calculated for C₂₂H₂₉N₂O₄) .

Advanced Research Questions

Q. How do substituents on the ethoxyphenyl group influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications:

- Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance antimicrobial activity (MIC ~2–4 µg/mL against S. aureus) but reduce solubility .

- Hydroxyl vs. Methoxy Groups: Hydroxyl derivatives show higher antioxidant activity (IC₅₀ ~12 µM in DPPH assays) due to hydrogen-bonding interactions .

- Experimental Design:

- Library Synthesis: Vary substituents using parallel synthesis.

- Assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational methods predict binding modes to biological targets?

Methodological Answer: Combine molecular docking and dynamics simulations:

- Target Selection: Cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) due to structural homology with related tetrahydropyrimidines .

- Software: AutoDock Vina (rigid docking) and GROMACS (flexible MD simulations).

- Key Interactions:

- Hydrogen Bonds: Between 2-oxo group and Arg120 (COX-2).

- Van der Waals Contacts: Ethoxyphenyl and hydrophobic pockets .

- Validation: Compare with IC₅₀ values from enzyme inhibition assays .

Q. How to address discrepancies in reported biological activities for structurally similar analogs?

Methodological Answer: Analyze variables impacting reproducibility:

- Purity: HPLC purity thresholds (>98% vs. 95%) significantly affect IC₅₀ values .

- Solubility: Use DMSO stock solutions <1% to avoid cytotoxicity artifacts .

- Assay Conditions: Variations in incubation time (24 vs. 48 hours) alter MIC values .

- Statistical Tools: Apply ANOVA or Tukey’s HSD test to identify significant differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.